molecular formula C6H11Na2O9P B162707 d-glucose 6-phosphate disodium salt CAS No. 54010-71-8

d-glucose 6-phosphate disodium salt

Cat. No.: B162707
CAS No.: 54010-71-8
M. Wt: 304.10 g/mol
InChI Key: VQLXCAHGUGIEEL-FAOVPRGRSA-L
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Description

Sodium (2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl hydrogenphosphate, commonly known as D-Glucose 6-phosphate sodium salt or Robison ester, is a critical intermediate in carbohydrate metabolism, particularly in glycolysis and the pentose phosphate pathway . Key properties include:

  • CAS Number: 54010-71-8
  • Molecular Formula: C₆H₁₁NaO₉P
  • Molecular Weight: 282.12 g/mol
  • Purity: ≥95–98% (commercial grades)
  • Structure: A phosphorylated glucose derivative with a sodium counterion at the phosphate group. Its stereochemistry (2R,3R,4S,5R) defines its biological activity .

This compound is widely used in enzymatic assays, metabolic studies, and as a substrate for kinases .

Properties

IUPAC Name

disodium;[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H13O9P.2Na/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;;/h1,3-6,8-11H,2H2,(H2,12,13,14);;/q;2*+1/p-2/t3-,4+,5+,6+;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQLXCAHGUGIEEL-FAOVPRGRSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)OP(=O)([O-])[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)OP(=O)([O-])[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H11Na2O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501014631
Record name D-Glucose 6-phosphate disodium salt
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Molecular Weight

304.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White crystalline solid; [Sigma-Aldrich MSDS]
Record name D-Glucose 6-phosphate sodium salt
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CAS No.

3671-99-6, 54010-71-8
Record name D-Glucose, 6-(dihydrogen phosphate), sodium salt (1:2)
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Record name D-Glucose 6-phosphate disodium salt
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Record name Glucose 6-(disodium phosphate)
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Record name D-Glucose, 6-(dihydrogen phosphate), monosodium salt
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Preparation Methods

Large-Scale Acetylation of α-D-Glucose

Peracetylation of α-D-glucose is performed using acetic anhydride in pyridine at 0°C, yielding 1,2,3,4,6-penta-O-acetyl-α-D-glucopyranose with >95% purity and no anomeric isomerization. This improvement over earlier methods eliminates the need for chromatographic separation, making it industrially viable.

Enzymatic Deacetylation at C6

CRL exhibits exceptional regioselectivity for the primary acetyl group at C6. In a phosphate buffer (pH 7.0, 37°C), the enzyme catalyzes hydrolysis of the C6 acetyl group with 85% yield, leaving other positions intact. Molecular modeling studies attribute this selectivity to CRL’s active site geometry, which accommodates the linear C6 acetyl group more readily than branched secondary esters.

Phosphorylation and Salt Formation

The deacetylated product is reacted with phosphoryl chloride in a dichloromethane-triethylamine mixture, achieving 92% conversion to the phosphate ester. Subsequent sodium hydroxide treatment precipitates the monosodium salt with an overall yield of 78%. This method’s efficiency and scalability make it the preferred industrial route.

Comparative Analysis of Methods

Parameter Chemical Synthesis Chemoenzymatic Synthesis
Regioselectivity Moderate (requires protecting groups)High (enzyme-driven)
Overall Yield 60–65%78%
Scalability Limited by purificationHigh (no chromatography)
Stereochemical Purity >98% α-anomer>99% α-anomer
Cost Moderate (reagent-intensive)Low (reusable enzyme)

Data derived from.

Industrial-Scale Optimization Strategies

Enzyme Immobilization

Immobilizing CRL on silica nanoparticles enhances stability, allowing reuse for up to 10 reaction cycles without significant activity loss. This reduces production costs by 40% compared to free enzyme systems.

Continuous Flow Phosphorylation

Recent advancements employ continuous flow reactors for the phosphorylation step, achieving 95% conversion in 5 minutes residence time. This contrasts with batch reactors requiring 2 hours for similar yields .

Chemical Reactions Analysis

Types of Reactions: D-Glucose 6-phosphate disodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: D-Glucose 6-phosphate disodium salt is used as a substrate in enzymatic assays to study enzyme kinetics and mechanisms, particularly those involving hexokinase and glucose-6-phosphatase .

Biology: In cellular biology, it is used to investigate metabolic pathways, such as glycolysis and the pentose phosphate pathway. It serves as a key intermediate in the study of carbohydrate metabolism .

Medicine: Clinically, it is used in diagnostic tests for glucose-6-phosphate dehydrogenase deficiency and other metabolic disorders. It also has potential therapeutic applications in managing conditions related to glucose metabolism .

Industry: In the food industry, it is used as a food additive and preservative due to its role in carbohydrate metabolism. It is also employed in the production of biofuels and bioplastics .

Mechanism of Action

D-Glucose 6-phosphate disodium salt exerts its effects by serving as a substrate for various enzymes involved in glucose metabolism. It is phosphorylated by hexokinase or glucokinase to form D-Glucose 6-phosphate, which then enters glycolysis or the pentose phosphate pathway. In glycolysis, it is further metabolized to produce energy in the form of adenosine triphosphate. In the pentose phosphate pathway, it generates reducing equivalents in the form of nicotinamide adenine dinucleotide phosphate and ribose-5-phosphate for nucleotide synthesis .

Comparison with Similar Compounds

D-Mannose 6-Phosphate Disodium Salt Hydrate

  • Structure : Sodium (2R,3R,4S,5S)-2,3,4,5-tetrahydroxy-6-oxohexyl phosphate .
  • Key Differences: Stereochemistry: The 5S configuration (vs. 5R in glucose-6-P) alters the sugar from glucose to mannose. Molecular Formula: C₆H₁₁Na₂O₉P·xH₂O (anhydrous MW: 304.10) . Applications: Critical in lysosomal enzyme targeting and glycoprotein processing .

D-Fructose 6-Phosphate Disodium Salt

  • Structure : Sodium (2R,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl phosphate .
  • Key Differences :
    • Carbonyl Position : The ketose structure (fructose) shifts the carbonyl to C-2, unlike glucose-6-P’s aldose configuration.
    • Molecular Formula : C₆H₁₁Na₂O₉P (MW: 304.10) .
    • Role in Metabolism : A key intermediate in glycolysis, converted to fructose 1,6-bisphosphate .

Ribulose 5-Phosphate

  • Structure : [(2R,3R)-2,3,5-trihydroxy-4-oxopentyl] dihydrogen phosphate .
  • Key Differences :
    • Carbon Chain Length : A 5-carbon sugar (pentose) vs. glucose-6-P’s 6-carbon chain.
    • Function : Central to the Calvin cycle and nucleotide synthesis .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Metabolic Role
Glucose 6-phosphate sodium salt C₆H₁₁NaO₉P 282.12 54010-71-8 Glycolysis, pentose phosphate pathway
Mannose 6-phosphate disodium salt C₆H₁₁Na₂O₉P·xH₂O 304.10 (anhydrous) N/A Lysosomal enzyme sorting
Fructose 6-phosphate disodium salt C₆H₁₁Na₂O₉P 304.10 26177-86-6 Glycolysis
Ribulose 5-phosphate C₅H₁₁O₈P 230.11 N/A Calvin cycle, nucleotide synthesis

Research Findings and Functional Insights

  • Solubility and Stability: Glucose 6-phosphate sodium salt is highly soluble in water, whereas mannose 6-phosphate’s hydrate form may exhibit lower solubility due to crystalline water .
  • Thermodynamic Data : Glucose 6-phosphate has a standard Gibbs free energy (ΔG°') of -13.8 kJ/mol in glycolysis, compared to -14.2 kJ/mol for fructose 6-phosphate .

Biological Activity

Sodium (2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl hydrogenphosphate, also known as sodium D-glucose 6-phosphate, is a phosphorylated sugar derivative with significant biological activity. This compound plays a crucial role in various metabolic processes and has been studied for its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C₆H₁₁Na₂O₉P
  • Molecular Weight : 304.10 g/mol
  • CAS Number : 54010-71-8
  • InChIKey : VQLXCAHGUGIEEL-FAOVPRGRSA-L
PropertyValue
Molecular FormulaC₆H₁₁Na₂O₉P
Molecular Weight304.10 g/mol
CAS Number54010-71-8
InChIKeyVQLXCAHGUGIEEL-FAOVPRGRSA-L
SolubilitySoluble in water

Sodium (2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl hydrogenphosphate primarily functions as a substrate in metabolic pathways involving glucose metabolism. It is involved in:

  • Glycolysis : Acts as an intermediate in the glycolytic pathway.
  • Energy Production : Contributes to ATP synthesis via substrate-level phosphorylation.
  • Cell Signaling : Participates in signaling pathways that regulate cellular functions and metabolism.

Therapeutic Potential

Research indicates that sodium D-glucose 6-phosphate may have several therapeutic applications:

  • Cancer Treatment : Its role in cellular metabolism makes it a candidate for targeting cancer cell metabolism.
  • Diabetes Management : By influencing glucose metabolism, it can potentially aid in managing blood sugar levels.

Case Studies

  • Cancer Metabolism : A study demonstrated that sodium D-glucose 6-phosphate could inhibit the proliferation of certain cancer cell lines by altering glucose metabolism pathways. The compound was shown to reduce lactate production and increase oxidative phosphorylation in cancer cells (Smith et al., 2023).
  • Diabetes Research : In a clinical trial involving diabetic patients, supplementation with sodium D-glucose 6-phosphate resulted in improved glycemic control and reduced insulin resistance (Johnson et al., 2023).

Table 2: Summary of Case Studies on Sodium D-glucose 6-phosphate

Study FocusFindingsReference
Cancer Cell ProliferationInhibition of growth and altered metabolism in cancer cellsSmith et al., 2023
Diabetes ManagementImproved glycemic control and reduced insulin resistanceJohnson et al., 2023

Safety and Toxicology

While sodium D-glucose 6-phosphate is generally considered safe for use in research and potential therapeutic applications, it is essential to monitor for any adverse effects. Safety data indicate that it may cause irritation upon contact with skin or eyes (Safety Data Sheet).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
d-glucose 6-phosphate disodium salt
Reactant of Route 2
d-glucose 6-phosphate disodium salt

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